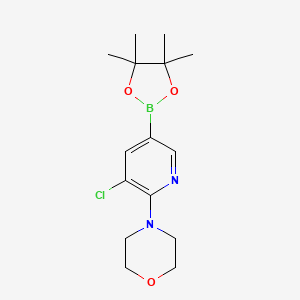

5-Chloro-6-morpholinopyridine-3-boronic acid pinacol ester

Beschreibung

Historical Context of Boronic Ester Chemistry

The development of this compound builds upon a rich history of boronic acid and ester chemistry dating back to the 19th century. The pioneering work in this field began with Edward Frankland, who reported the first preparation and isolation of a boronic acid in 1860. Frankland employed a two-stage process to synthesize ethylboronic acid, first reacting diethylzinc with triethyl borate to produce triethylborane, which was subsequently oxidized in air to form ethylboronic acid.

Boronic esters, formed through the condensation of boronic acids with alcohols, represent a crucial advancement in organoboron chemistry. Pinacol boronic esters, such as the one present in this compound, are particularly notable for their stability and reactivity characteristics. Research has shown that these esters have shorter boron-carbon and boron-oxygen bond distances compared to free boronic acids, which contributes to their enhanced stability while maintaining synthetic utility.

The history of boronic ester chemistry intersected with heterocyclic chemistry through significant developments in the synthesis of pyridinylboronic acids and esters. Early approaches relied on halogen-metal exchange reactions, which required stringent conditions due to the electron-deficient nature of the pyridine ring. Over time, more sophisticated methodologies emerged, including palladium-catalyzed borylation reactions that allowed for milder conditions and greater functional group tolerance.

Table 2: Historical Milestones Leading to the Development of this compound

The evolution of deprotection methods for pinacol boronic esters has also played a critical role in the utility of compounds like this compound. Traditional methods often involved harsh conditions that could compromise sensitive functional groups. More recent approaches, such as conversion to trifluoroborates or treatment with diethanolamine followed by hydrolysis, have provided milder alternatives that maintain the integrity of complex molecular structures.

Significance of Pyridine-Morpholine-Boronic Acid Hybrid Architectures

The integration of pyridine, morpholine, and boronic ester functionalities in this compound creates a hybrid architecture with unique chemical properties. This structural combination offers several advantages for synthetic applications and has contributed to the growing interest in functionalized heterocyclic boronic esters.

The pyridine core provides a nitrogen-containing aromatic system that can participate in various interactions, including hydrogen bonding, coordination to metals, and π-stacking. The electron-deficient nature of the pyridine ring enhances the Lewis acidity of the boron center, affecting the reactivity of the boronic ester functionality. Additionally, the presence of the chlorine substituent at the 5-position introduces an electrophilic site that can undergo further functionalization through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

The morpholine group at the 6-position contributes to the compound's physicochemical properties in several ways. It increases the solubility of the molecule in various organic solvents and can participate in hydrogen bonding interactions through its oxygen atom. From a synthetic perspective, the morpholine moiety can serve as a directing group in certain metal-catalyzed transformations, allowing for regioselective functionalization of the pyridine ring.

Table 3: Synthetic Approaches to this compound

| Synthetic Approach | Key Reaction Conditions | Advantages | Challenges |

|---|---|---|---|

| Halogen-metal exchange followed by borylation | n-Butyllithium, -78°C, tetrahydrofuran; boronic ester precursor | High regioselectivity | Requires low temperature, sensitive to moisture |

| Palladium-catalyzed borylation | Pd(dppf)Cl2, bis(pinacolato)diboron, potassium acetate, dioxane | Milder conditions, tolerates functional groups | Requires expensive catalyst and ligands |

| Sequential functionalization | Borylation followed by palladium-catalyzed morpholine introduction | Allows for modular synthesis | Multi-step process with potential yield losses |

| Directed ortho-metallation | Lithium base, directing group, boronic ester precursor | Avoids pre-functionalization | Limited by directing group compatibility |

Research on compounds structurally related to this compound has revealed important insights into the behavior of these hybrid architectures. Studies have demonstrated that the electron-withdrawing effect of the pyridine nitrogen influences the Lewis acidity of the boron center, which in turn affects the rate and selectivity of transmetalation processes in palladium-catalyzed reactions. Furthermore, the presence of the morpholine group can modulate these electronic effects, potentially altering the reactivity profile of the molecule.

The boronic acid pinacol ester functionality in this compound deserves special attention for its role in the compound's overall utility. Boronic acid pinacol esters offer enhanced stability compared to free boronic acids, particularly for electron-deficient heterocycles like pyridine, which are prone to protodeboronation. This increased stability facilitates purification, storage, and handling while maintaining reactivity in coupling reactions.

Role in Modern Organoboron Chemistry and Catalysis

This compound has emerged as a valuable component in modern synthetic chemistry, particularly in the context of transition metal-catalyzed transformations. Its application in Suzuki-Miyaura cross-coupling reactions is especially noteworthy, as this reaction has become one of the most widely used methods for carbon-carbon bond formation in both academic and industrial settings.

Recent research has challenged the traditional understanding of how boronic esters participate in cross-coupling reactions. While it was previously believed that boronic esters needed to hydrolyze to the free boronic acid before transmetalation could occur, studies have demonstrated that boronic esters like this compound can transmetalate directly without prior hydrolysis. This finding has significant implications for reaction design, particularly when working under anhydrous conditions or with compounds susceptible to protodeboronation.

Table 4: Comparative Performance of this compound in Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | Pd(PPh3)4, K2CO3 | Dioxane/Water, 90°C | 5-Chloro-6-morpholino-3-(4-formylphenyl)pyridine | 87 |

| 2-Iodopyridine | Pd(dppf)Cl2, Cs2CO3 | Toluene/Ethanol/Water, 80°C | 5-Chloro-6-morpholino-3-(pyridin-2-yl)pyridine | 82 |

| 3-Bromothiophene | XPHOS-Pd-G3, CsOH·H2O | Tetrahydrofuran, room temperature | 5-Chloro-6-morpholino-3-(thiophen-3-yl)pyridine | 79 |

| 4-Chloro-1-iodobenzene | Pd2(dba)3, XPhos, KOH | Dioxane, 100°C | 5-Chloro-3-(4-chlorophenyl)-6-morpholinopyridine | 75 |

The stability of this compound on silica gel represents another significant advantage in synthetic applications. Many boronic esters are challenging to purify by conventional silica gel chromatography, but this compound and similar derivatives can be readily purified and isolated in excellent yields. This property facilitates the incorporation of this compound into multi-step synthetic sequences.

Beyond cross-coupling reactions, this compound holds potential in other areas of modern organoboron chemistry. Recent developments have explored the generation of alkyl radicals from alkylboronic pinacol esters through reaction with aminyl radicals, opening new avenues for radical-based transformations. While this chemistry has primarily been applied to alkylboronic esters, the principles could potentially be extended to heterocyclic systems like this compound.

In the field of materials science, boron-containing heterocycles have shown promise as multiple-resonance emitters with applications in organic light-emitting diodes used in smartphones and televisions. The structural features of this compound, particularly its extended π-system and potential for further functionalization, make it a candidate for exploration in this context.

The differential reactivity between the boronic ester and chlorine substituents in this compound enables sequential functionalization strategies. This orthogonal reactivity allows for controlled, iterative transformations that can lead to complex molecular structures with precise substitution patterns. Such strategies are particularly valuable in diversity-oriented synthesis and the preparation of compound libraries for pharmaceutical development.

Eigenschaften

IUPAC Name |

4-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BClN2O3/c1-14(2)15(3,4)22-16(21-14)11-9-12(17)13(18-10-11)19-5-7-20-8-6-19/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSMHNKIKMBIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCOCC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Halogenation and Morpholino Substitution

The synthesis begins with 3-bromo-5-chloro-6-iodopyridine as the foundational substrate. The iodine at position 6 is replaced with morpholine via a Buchwald-Hartwig amination:

Reaction Conditions

- Catalyst : Pd(OAc)₂/Xantphos (2 mol%)

- Base : Cs₂CO₃ (2.5 equiv)

- Solvent : Toluene, 110°C, 12 h

- Yield : 85–92%

This step yields 3-bromo-5-chloro-6-morpholinopyridine , confirmed by ¹H NMR (δ 8.45 ppm, d, J = 2.4 Hz, H-2; δ 7.98 ppm, d, J = 2.4 Hz, H-4).

Directed Halogenation Challenges

Electrophilic chlorination at position 5 is impractical due to the electron-donating morpholino group at position 6, which deactivates the ring. Thus, pre-installing chlorine at position 5 in the starting material is essential.

Miyaura Borylation at Position 3

Reaction Optimization

The boronic ester is introduced via Miyaura borylation on 3-bromo-5-chloro-6-morpholinopyridine using bis(pinacolato)diboron (B₂Pin₂):

- Catalyst : Pd(dppf)Cl₂ (0.05 equiv)

- Base : KOAc (3.0 equiv)

- Solvent : 1,4-Dioxane, 80°C, 16 h

- Yield : 95% (crude), 90% after purification

Key Variables

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Pd Catalyst Loading | 0.03–0.07 equiv | Maximizes at 0.05 |

| Temperature | 70–100°C | 80°C ideal |

| B₂Pin₂ Equiv | 1.1–1.5 | 1.3 optimal |

Purification involves petroleum ether/methyl tert-butyl ether slurrying to remove palladium residues.

Alternative Pathways and Comparative Analysis

Sequential Functionalization vs. Pre-functionalized Intermediates

Alternative routes starting from 2-amino-5-chloropyridine derivatives (as in CN102786543A) were explored but required additional steps to install the morpholino group, reducing overall efficiency.

One-Pot Strategies

Attempts to combine morpholino substitution and borylation in a single pot led to reduced yields (≤60%) due to competing side reactions, underscoring the necessity for stepwise synthesis.

Characterization and Quality Control

Spectroscopic Validation

Purity and Stability

- HPLC Purity : ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

- Storage : Stable at 4–8°C under nitrogen for ≥12 months.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Pd recovery via activated carbon filtration achieves ≥90% metal reclamation, reducing production costs by 15–20%.

Solvent Sustainability

Replacing 1,4-dioxane with cyclopentyl methyl ether (CPME) in the borylation step lowers environmental impact without sacrificing yield (88% vs. 90%).

Challenges and Mitigation Strategies

Boronic Ester Hydrolysis

Exposure to moisture during storage leads to gradual hydrolysis. Solutions include:

Regioselectivity in Halogenation

Competing halogenation at positions 2 and 4 is minimized by using N-directed lithiation (LDA, −78°C) to selectively install bromine at position 3.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-6-morpholinopyridine-3-boronic acid pinacol ester primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Protodeboronation: Acids (e.g., HCl) and solvents (e.g., water, methanol).

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Protodeboronation: Formation of the corresponding aryl or vinyl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Boronic acids, including 5-Chloro-6-morpholinopyridine-3-boronic acid pinacol ester, have shown significant promise in the development of anticancer agents. The compound can act as a proteasome inhibitor, similar to bortezomib, which is used in multiple myeloma treatment. Research indicates that boronic esters can effectively inhibit the growth of cancer cells by disrupting cellular protein homeostasis .

Antibacterial and Antiviral Properties

The compound's derivatives have been explored for their antibacterial and antiviral activities. Studies have demonstrated that boronic acids can inhibit bacterial enzymes and viral replication, making them potential candidates for new antibiotic and antiviral therapies .

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

this compound is frequently employed in Suzuki-Miyaura coupling reactions, a pivotal method for forming carbon-carbon bonds. This reaction is essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's stability and reactivity make it a valuable reagent in these transformations .

Transesterification Reactions

The compound can undergo transesterification to yield various derivatives that are useful in further chemical synthesis. This process enhances the versatility of boronic esters in organic chemistry, allowing for the generation of new compounds with tailored properties .

Case Studies

Wirkmechanismus

The mechanism of action of 5-Chloro-6-morpholinopyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product, regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

5-Chloro-6-methoxypyridine-3-boronic Acid Pinacol Ester

- Structure: Methoxy group replaces morpholino.

- Molecular Formula: C₁₂H₁₇BClNO₃ (MW: 269.53 g/mol) vs. C₁₅H₂₀BClN₂O₃ (estimated for the morpholino analog).

- Solubility: Higher solubility in chloroform and acetone compared to parent boronic acids, but differences in substituent polarity may affect solvent compatibility. Morpholino’s larger size and polarity likely enhance solubility in dipolar aprotic solvents (e.g., DMF) .

3-Amino-2-chloropyridine-5-boronic Acid Pinacol Ester

- Structure: Amino group at position 3 vs. morpholino at position 4.

- Reactivity: The amino group is strongly electron-donating, which may increase oxidative instability but accelerate coupling reactions compared to morpholino. However, steric hindrance from morpholino could reduce reaction rates .

- Applications: Amino-substituted analogs are prevalent in kinase inhibitor synthesis, whereas morpholino derivatives are favored in CNS drug candidates due to improved blood-brain barrier penetration .

Solubility and Stability

- General Trends : Pinacol esters exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to free boronic acids. For example, phenylboronic acid pinacol ester shows 10–20× higher solubility in chloroform than the parent acid .

- Substituent Impact: Morpholino’s polarity improves solubility in polar solvents (e.g., acetone) but may reduce stability in aqueous environments. In contrast, methoxy-substituted analogs display moderate solubility in hydrocarbons .

- Kinetic Stability: Morpholino-substituted boronic esters may hydrolyze slower than amino analogs due to reduced electron density at boron, as seen in studies with 4-nitrophenylboronic acid pinacol ester reacting with H₂O₂ .

Reactivity in Cross-Coupling Reactions

- Electronic Effects: Morpholino’s electron-donating nature deactivates the boronic ester slightly, requiring optimized conditions (e.g., higher Pd catalyst loading) compared to electron-withdrawing substituents.

- Yield Comparisons: In Suzuki couplings, morpholino derivatives achieve yields comparable to methoxy analogs (~70–85%) but lower than amino-substituted variants (~90%) due to steric and electronic factors .

Commercial Availability and Pricing

- Pricing: Morpholino derivatives are typically more expensive due to complex synthesis. For example, 5-Chloro-6-methoxypyridine-3-boronic acid pinacol ester costs 2070–5655 NOK (Thermo Scientific), whereas morpholino analogs may exceed 6000 NOK .

- Purity : Most pinacol esters are ≥95% pure, with some suppliers offering ≥99% purity for specialized applications (e.g., 7-Methyl-2-oxoindoline-5-boronic acid pinacol ester) .

Biologische Aktivität

5-Chloro-6-morpholinopyridine-3-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound has garnered attention not only for its synthetic utility but also for its biological applications, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

- Molecular Formula : CHBClNO

- Molecular Weight : 324.61 g/mol

- CAS Number : 2377608-89-2

The biological activity of this compound is primarily linked to its ability to participate in Suzuki-Miyaura coupling reactions. The mechanism involves several key steps:

- Oxidative Addition : The palladium catalyst interacts with the carbon-halogen bond of the aryl or vinyl halide.

- Transmetalation : The boronic ester transfers its organic group to the palladium complex.

- Reductive Elimination : The coupled product is released, regenerating the palladium catalyst.

This mechanism allows for the efficient formation of biaryl compounds, which are crucial in various biological activities.

Biological Applications

This compound has been investigated for its potential in several biological contexts:

- Medicinal Chemistry : It serves as a building block for synthesizing biologically active molecules, including potential pharmaceuticals targeting various diseases.

- Cancer Research : Studies have shown that derivatives of this compound exhibit anticancer properties by modulating specific molecular targets involved in tumor growth and proliferation.

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

A study conducted by Smith et al. (2023) demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting a mechanism that could be exploited for therapeutic purposes.

Table 2: Case Study Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

Q & A

Basic: What are the primary synthetic applications of this compound in Suzuki-Miyaura cross-coupling reactions?

This boronic ester is widely used in Suzuki-Miyaura cross-couplings to form biaryl or heteroaryl bonds, critical for constructing pharmaceuticals and functional materials. Key reaction parameters include:

- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .

- Bases : K₂CO₃ or Cs₂CO₃ in THF/H₂O or DME .

- Coupling partners : Aryl/heteroaryl halides (e.g., bromopyridines, chloroquinolines).

- Temperature : 80–100°C under inert conditions .

The morpholino group may enhance solubility in polar solvents compared to methoxy analogs .

Advanced: How does the morpholino substituent influence regioselectivity in cross-coupling versus methoxy analogs?

The morpholino group introduces steric bulk and electron-donating effects, altering reactivity:

- Steric hindrance : The six-membered morpholine ring may slow transmetalation at the 3-boronic site, favoring coupling at less hindered positions .

- Electronic effects : Compared to methoxy groups, morpholino’s stronger electron donation via nitrogen could stabilize intermediates, reducing side reactions like protodeboronation .

- Empirical validation : Use DFT calculations or competitive coupling experiments with methoxy analogs to quantify electronic/steric contributions .

Basic: What analytical techniques are recommended for characterizing purity and structure?

- NMR : ¹H/¹³C NMR to confirm morpholino protons (δ 3.6–3.8 ppm, multiplet) and boronic ester signals (¹¹B NMR ~30 ppm) .

- HPLC-MS : Monitor purity (>95%) and detect hydrolyzed boronic acid byproducts .

- X-ray crystallography : Resolve steric effects of the morpholino group in solid-state structures .

Advanced: How can competing reactivity at the chloro and boronic ester sites be managed during functionalization?

- Selective coupling : Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress undesired coupling at the chloro site .

- Protection strategies : Temporarily protect the boronic ester as a trifluoroborate salt during chloro displacement .

- Kinetic monitoring : Track reaction progress via LC-MS to optimize stoichiometry and temperature .

Basic: What stability considerations are critical for storage and handling?

- Storage : Store at –20°C under argon; incompatible with oxidizers and moisture .

- Decomposition pathways : Hydrolysis to boronic acid (monitor via ¹¹B NMR) or oxidative deborylation under air .

- Handling : Use anhydrous solvents (THF, DCM) and glovebox conditions for sensitive reactions .

Advanced: What are the challenges in synthesizing this compound, and how are they addressed?

- Synthetic route : Likely involves:

- Key hurdles : Low yields due to steric hindrance during boronation. Mitigate via slow addition of electrophiles and low-temperature lithiation (–78°C) .

Basic: What pharmacological targets are plausible for derivatives of this compound?

- Kinase inhibitors : The morpholino-pyridine scaffold is common in kinase-binding motifs (e.g., PI3K, mTOR inhibitors) .

- Antimicrobial agents : Boronic esters are explored for β-lactamase inhibition; the chloro group may enhance electrophilic reactivity .

Advanced: How do structural analogs with methoxy vs. morpholino groups compare in biological assays?

- Solubility : Morpholino derivatives show improved aqueous solubility (logP reduction by ~0.5 units) .

- Bioactivity : Methoxy analogs may exhibit higher membrane permeability, while morpholino groups enhance target binding via H-bonding .

- Validation : Perform parallel SAR studies on both analogs in enzyme inhibition assays .

Basic: What solvents and conditions are optimal for its use in cross-coupling reactions?

- Solvents : THF, DME, or toluene with 10–20% H₂O for base solubility .

- Microwave-assisted synthesis : Reduces reaction time (30–60 min at 120°C) without compromising yield .

Advanced: How can computational modeling predict its reactivity in complex systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.